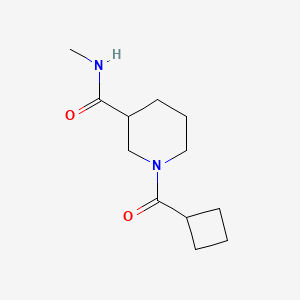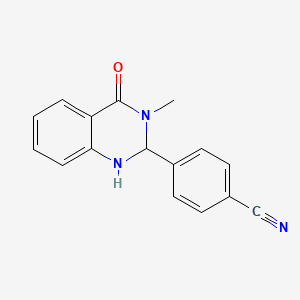![molecular formula C16H20N2O2 B7562582 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one, also known as AZD-8055, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). This compound has been widely studied for its potential therapeutic use in various diseases such as cancer, diabetes, and neurodegenerative disorders. In
Mechanism of Action
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is a selective inhibitor of mTOR, which is a serine/threonine protein kinase that regulates cell growth, proliferation, and survival. mTOR is a key component of two distinct signaling complexes, mTORC1 and mTORC2. 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one inhibits both mTORC1 and mTORC2, leading to decreased protein synthesis, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has been shown to have significant biochemical and physiological effects in various preclinical studies. In cancer cells, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. Moreover, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has neuroprotective effects and has been shown to improve cognitive function in preclinical models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is its selectivity for mTOR, which makes it a valuable tool for studying the mTOR signaling pathway. Moreover, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has shown promising results in preclinical studies for various diseases, making it a potential therapeutic agent. However, one of the limitations of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is its poor solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. Moreover, further studies are needed to explore the potential use of 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one in other diseases such as neurodegenerative disorders and diabetes. Additionally, the development of more potent and selective mTOR inhibitors may lead to the discovery of new therapeutic agents for various diseases.
In conclusion, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one is a novel small molecule inhibitor of mTOR that has shown promising results in preclinical studies for various diseases. Its selectivity for mTOR makes it a valuable tool for studying the mTOR signaling pathway, and its potential therapeutic use makes it a promising candidate for further research.
Synthesis Methods
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the condensation of 4-bromobenzophenone with N-Boc-2-azetidinone to form 1-(2-bromophenyl)-2-(2-oxo-1-phenylethyl)azetidine, which is then reacted with piperidine to yield 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one.
Scientific Research Applications
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the mTOR pathway, which is a critical signaling pathway for cell growth and proliferation. By inhibiting mTOR, 1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one can induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
1-[2-(azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-4-5-12-18(14)15(13-7-2-1-3-8-13)16(20)17-10-6-11-17/h1-3,7-8,15H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIUXGTHCNKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)

![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)


![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![1,3-dimethyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7562552.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)